Australine hydrochloride
Australine hydrochloride
Australine is a pyrrolizidine alkaloid originally isolated from C. australe that has enzyme inhibitory activities. It is an inhibitor of glucoamylase (IC50 = 5.8 µM) that also inhibits glucosidase I, sucrase, maltase, and A. niger α-glucosidase (IC50s = 20, 28, 35, and 28 µM, respectively). Australine is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase (IC50 = 97 and 160 µM, respectively). Australine (500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins.
Brand Name:
Vulcanchem
CAS No.:
186766-07-4
VCID:
VC0062317
InChI:
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
SMILES:
C1CN2C(C(C(C2C1O)O)O)CO.Cl
Molecular Formula:
C8H16ClNO4
Molecular Weight:
225.67 g/mol
Australine hydrochloride
CAS No.: 186766-07-4
Cat. No.: VC0062317
Molecular Formula: C8H16ClNO4
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Australine is a pyrrolizidine alkaloid originally isolated from C. australe that has enzyme inhibitory activities. It is an inhibitor of glucoamylase (IC50 = 5.8 µM) that also inhibits glucosidase I, sucrase, maltase, and A. niger α-glucosidase (IC50s = 20, 28, 35, and 28 µM, respectively). Australine is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase (IC50 = 97 and 160 µM, respectively). Australine (500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins. |
|---|---|
| CAS No. | 186766-07-4 |
| Molecular Formula | C8H16ClNO4 |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H |
| Standard InChI Key | VGFORKADSOHYJT-UHFFFAOYSA-N |
| SMILES | C1CN2C(C(C(C2C1O)O)O)CO.Cl |
| Canonical SMILES | C1CN2C(C(C(C2C1O)O)O)CO.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator